4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a hydroxy group, a hexafluorobutoxy group, and a chloroaniline moiety. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nucleophilic substitution: Introduction of the hexafluorobutoxy group via a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Chlorination: Introduction of the chlorine atom via chlorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted anilines.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline may find applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-bromoaniline
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-iodoaniline
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-fluoroaniline
Uniqueness
The uniqueness of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClF6NO2 |
---|---|
Molekulargewicht |
323.62 g/mol |
IUPAC-Name |
4-(4-amino-2-chlorophenoxy)-1,1,1,3,4,4-hexafluorobutan-2-ol |
InChI |
InChI=1S/C10H8ClF6NO2/c11-5-3-4(18)1-2-6(5)20-10(16,17)7(12)8(19)9(13,14)15/h1-3,7-8,19H,18H2 |
InChI-Schlüssel |
YLIIXVNFWPELLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(C(C(F)(F)F)O)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.